Researchers have used N-OMNG to investigate the disordered regions of proteins, particularly the N-terminus of protein kinase A (PKA) []. These regions lack a well-defined structure and are crucial for protein function and regulation. N-OMNG's detergent properties allow it to solubilize and study these intrinsically disordered protein segments [].
N-OMNG belongs to a class of compounds called sugar surfactants. These molecules combine sugar units with detergent-like properties. This makes them useful in formulating drugs for administration through injection (parenteral formulations) []. N-OMNG's specific advantages include:
Mega-8, chemically known as N-octanoyl-N-methylglucamine, is a nonionic detergent characterized by its ability to solubilize membrane proteins effectively. With a critical micelle concentration of approximately 70 mM in the absence of salts, it is particularly useful in cell biology applications where membrane integrity must be maintained while extracting proteins for analysis. The molecular formula for Mega-8 is C₁₃H₂₅N₃O₇, and it has a molecular weight of 321.5 g/mol .
The primary mechanism of action of MEGA-8 is its ability to solubilize hydrophobic molecules. Due to its amphiphilic nature, MEGA-8 can surround hydrophobic molecules with its octanoyl tail, shielding them from water, while the glucamine head group interacts with water, allowing the entire complex to dissolve in aqueous solutions [, ].
This property makes MEGA-8 useful in various research applications, including:
The biological activity of Mega-8 is centered around its role as a detergent in biochemical assays. It is particularly effective in:
Mega-8 can be synthesized through several methods, including:
These methods allow for the production of Mega-8 with high purity and consistency, essential for laboratory applications .
Mega-8 has a wide range of applications in scientific research:
Its versatility makes it a valuable tool in both academic and industrial laboratories .
Studies on Mega-8 have demonstrated its effectiveness in interacting with various biomolecules. Key findings include:
Mega-8 is a non-ionic surfactant with the molecular formula C15H31NO6 and a molecular weight of 321.41 grams per mole [1] [4] [5]. The compound consists of three distinct structural components: an octanoyl acyl chain (C8), a methylamino group, and a glucitol backbone derived from glucose [1] [4]. The octanoyl chain provides the hydrophobic portion of the molecule, containing eight carbon atoms in a linear saturated fatty acid configuration [1] [25]. The glucitol backbone retains five hydroxyl groups from the original glucose structure, contributing to the hydrophilic character of the compound [4] [5]. The methylamino group serves as the linking bridge between the hydrophobic and hydrophilic portions, forming an amide bond with the octanoyl chain [1] [4].
The complete structural representation follows the IUPAC nomenclature as N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]octanamide [5] [24]. The SMILES notation for Mega-8 is CCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O, which provides a linear textual representation of the molecular connectivity [3] [5]. The structural arrangement places the carbonyl group of the octanoyl chain adjacent to the tertiary nitrogen atom, which bears both the methyl substituent and the glucitol-derived chain [4] [5].
Table 1: Mega-8 Molecular Structure and Components
Parameter | Value | Reference |
---|---|---|
Molecular Formula | C₁₅H₃₁NO₆ | [1] [4] [5] |
Molecular Weight (g/mol) | 321.41 | [1] [4] [5] |
Acyl Chain Length | Octanoyl (C8) | [1] [25] |
Hydrophilic Groups | 5 hydroxyl groups | [4] [5] |
Linking Group | N-methylamino | [1] [4] |
SMILES | CCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O | [3] [5] |
Mega-8 exhibits specific stereochemical properties derived from its glucamine backbone, which retains the natural configuration of D-glucose [11] [14] [24]. The compound displays a specific optical rotation of -18° to -16.5° when measured at 20°C using a concentration of 2 grams per 100 milliliters in water [17] [24]. This negative optical rotation indicates the presence of chiral centers that rotate plane-polarized light in a counterclockwise direction [17] [24].
The stereochemical configuration follows the (2S,3R,4R,5R) arrangement in the glucitol portion of the molecule, as indicated in the IUPAC nomenclature [5] [24]. This configuration corresponds to the natural D-glucose stereochemistry, where the hydroxyl groups maintain their original spatial orientation from the parent sugar molecule [11] [13] [14]. The stereochemical integrity is crucial for the biological compatibility and surfactant properties of Mega-8, as the specific three-dimensional arrangement influences molecular interactions and micelle formation [11] [14].
The chiral centers in Mega-8 are located at carbons 2, 3, 4, and 5 of the glucitol backbone, each bearing a hydroxyl group in a defined spatial configuration [5] [11] [14]. The absolute configuration remains consistent with other members of the N-acyl-N-methylglucamide family, ensuring predictable physicochemical properties across the series [11] [14] [37].
Mega-8 belongs to the broader family of glucamine derivatives, which are characterized by the presence of a glucose-derived backbone modified with amine functionality [11] [12] [29]. The fundamental structural difference between Mega-8 and simple glucamine lies in the acylation of the nitrogen atom with an octanoyl chain, converting the primary amine to a tertiary amide [11] [14] [37]. This modification significantly alters the amphiphilic properties and surfactant behavior compared to unacylated glucamine derivatives [37] [39].
When compared to other glucose-derived surfactants such as alkyl polyglucosides, Mega-8 contains only one carbohydrate unit attached to the alkyl chain, whereas polyglucosides may contain multiple glucose units [39]. The N-methylglucamide structure of Mega-8 provides distinct advantages in terms of chemical stability and resistance to hydrolysis compared to glycosidic linkages found in alkyl polyglucosides [36] [39]. The amide bond in Mega-8 is more stable under various pH conditions compared to the ester linkages found in some other glucose derivatives [36] [37].
The structural relationship with N-methylglucamine, the parent compound used in Mega-8 synthesis, shows the direct derivatization through acylation at the nitrogen center [27] [29] [31]. N-methylglucamine itself is synthesized from glucose through reductive amination with methylamine, providing the basic framework for subsequent acylation reactions [27] [31]. This structural progression from glucose to N-methylglucamine to Mega-8 represents a systematic modification to achieve desired surfactant properties [27] [31] [37].
Mega-8 is registered under the Chemical Abstracts Service (CAS) number 85316-98-9, providing a unique numerical identifier for the compound in chemical databases and regulatory systems [1] [4] [5] [6]. The MDL number MFCD00134152 serves as an additional identifier in the Accelrys/Biovia database system [5] [22]. The PubChem Compound Identification (CID) number 4377671 provides access to comprehensive chemical information in the PubChem database [4].
The IUPAC systematic name for Mega-8 is N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]octanamide, which completely describes the molecular structure and stereochemistry [5] [24]. Alternative chemical names include N-Octanoyl-N-methylglucamine, N-Octanoyl-N-methyl-D-glucamine, and 1-Deoxy-1-[methyl(1-oxooctyl)amino]-D-glucitol [5] [17] [24]. The InChI Key SBWGZAXBCCNRTM-CTHBEMJXSA-N provides a standardized hash representation for computational chemistry applications [3] [5].
International nomenclature systems recognize Mega-8 under various synonyms including Octanoyl-N-methylglucamide and N-methyl-N-octanoyl-D-glucamine [5] [24]. The European Community number 617-702-3 identifies the compound within European chemical regulations [17]. These multiple identification systems ensure accurate tracking and regulation of Mega-8 across different international jurisdictions and scientific databases [5] [17] [22].
Spectroscopic analysis of Mega-8 provides definitive structural confirmation through multiple analytical techniques [15] [17] [21]. Proton nuclear magnetic resonance (¹H NMR) spectroscopy shows characteristic signals consistent with the proposed structure, including resonances for the octyl chain, methyl group on nitrogen, and hydroxyl-bearing carbons of the glucitol backbone [21]. Carbon-13 nuclear magnetic resonance (¹³C NMR) analysis in DMSO-d6 solvent provides detailed information about the carbon framework, with the carbonyl carbon appearing in the expected amide region [4] [21].
Liquid chromatography-mass spectrometry (LCMS) analysis confirms the molecular ion consistent with the molecular formula C15H31NO6 and molecular weight of 321.41 [21] [22]. The mass spectral fragmentation patterns support the structural assignment, showing characteristic losses corresponding to the octyl chain and glucitol fragments [21]. High-resolution mass spectrometry provides precise molecular weight determination, confirming the elemental composition within acceptable mass error limits [21].
Infrared spectroscopy reveals characteristic absorption bands for the amide carbonyl group, hydroxyl groups, and aliphatic carbon-hydrogen stretching vibrations [6] [17]. The amide carbonyl stretch appears in the typical range for tertiary amides, while the multiple hydroxyl groups contribute to broad absorption in the hydroxyl stretching region [6] [17]. These spectroscopic signatures collectively provide unambiguous identification of Mega-8 and distinguish it from related compounds [17] [21].
Table 2: Spectroscopic Identification Parameters
Analytical Method | Specification/Result | Reference |
---|---|---|
¹H NMR | Consistent with structure | [21] |
¹³C NMR | Available (DMSO-d₆) | [4] [21] |
LCMS | Consistent with structure | [21] [22] |
HRMS | Molecular ion at 321.41 | [21] |
UV Absorbance (240 nm) | ≤0.650 | [17] |
UV Absorbance (260 nm) | ≤0.010 | [17] |
UV Absorbance (280 nm) | ≤0.010 | [17] |
UV Absorbance (340 nm) | ≤0.010 | [17] |
Purity analysis by HPLC consistently shows values of 98% or greater for commercial-grade Mega-8, indicating high-quality synthetic processes [1] [17] [21]. The chromatographic method allows for the detection and quantification of residual starting materials, including unreacted N-methylglucamine and octanoic acid derivatives [21] [37]. Method validation parameters include precision, accuracy, and linearity over the working concentration range [21].
Thin-layer chromatography (TLC) provides a complementary identification method, particularly useful for synthetic monitoring and preliminary purity assessment [11] [14]. The Rf value of Mega-8 on silica gel plates with appropriate solvent systems serves as a characteristic identification parameter [11] [14]. Gas chromatography is not suitable for direct analysis of Mega-8 due to its high molecular weight and multiple hydroxyl groups, but derivatization methods can enable GC analysis for specialized applications [22].
Mega-8 represents one member of a systematic series of N-acyl-N-methylglucamide surfactants, where the acyl chain length varies while maintaining the same glucamine backbone [33] [35] [37] [38]. The family includes Mega-9 (nonanoyl), Mega-10 (decanoyl), Mega-11 (undecanoyl), and Mega-12 (dodecanoyl), each differing by a single methylene unit in the acyl chain [35] [38] [39]. This systematic variation allows for tuning of physicochemical properties, particularly critical micelle concentration and hydrophobic-lipophilic balance [35] [38] [39].
The critical micelle concentration (CMC) shows a clear inverse relationship with acyl chain length across the family, with Mega-8 exhibiting a CMC of 58-79 millimolar, while longer-chain homologs display progressively lower CMC values [7] [35] [38]. Mega-10, with a decanoyl chain, shows a CMC of 6-7 millimolar, demonstrating the significant effect of two additional methylene units [35] [38]. This relationship follows established principles of surfactant science, where longer hydrophobic chains lead to stronger micelle formation [35] [38] [39].
The molecular weight progression within the family follows a predictable pattern, with each additional methylene unit adding 14.03 atomic mass units to the overall molecular weight [35] [38]. The general formula for the family can be expressed as CnH(2n+1)NO6 where n represents the total number of carbons, ranging from 15 for Mega-8 to 19 for Mega-12 [35] [38]. All family members maintain the same stereochemical configuration in the glucamine portion, ensuring consistent biocompatibility and performance characteristics [35] [37] [38].
Table 3: N-Acyl-N-methylglucamide Family Comparison
Compound | Acyl Chain | Molecular Formula | Molecular Weight | CMC (mM) | CAS Number |
---|---|---|---|---|---|
Mega-8 | Octanoyl (C8) | C₁₅H₃₁NO₆ | 321.41 | 58-79 | 85316-98-9 |
Mega-9 | Nonanoyl (C9) | C₁₆H₃₃NO₆ | 335.44 | 19-25 | 61303-13-7 |
Mega-10 | Decanoyl (C10) | C₁₇H₃₅NO₆ | 349.46 | 6-7 | 85261-20-7 |
Mega-11 | Undecanoyl (C11) | C₁₈H₃₇NO₆ | 363.49 | 2-3 | 23239-51-2 |
Mega-12 | Dodecanoyl (C12) | C₁₉H₃₉NO₆ | 377.52 | 0.8-1.2 | 85316-99-0 |
The primary synthetic pathway for Mega-8 involves the acylation of N-methylglucamine with octanoic acid or its activated derivatives [11] [14] [37]. N-methylglucamine, the starting material, is prepared through reductive amination of glucose with methylamine in the presence of reducing agents such as nickel-based catalysts [27] [31]. This initial step typically achieves yields of 90% or higher under optimized reaction conditions including temperatures of 140°C and hydrogen pressures of 40 bar [27] [31].
The acylation step can be accomplished through several methods, with mixed anhydride formation being a preferred approach [11] [14] [26]. Octanoic acid is converted to a mixed anhydride using reagents such as isobutyl chloroformate in the presence of N-methylmorpholine, followed by reaction with N-methylglucamine [11] [14]. This method provides improved yields compared to direct amide formation, with reported yields increasing from 30% to 79% through optimized addition procedures [11] [14].
Alternative synthetic approaches include the use of acyl chlorides, where octanoyl chloride reacts directly with N-methylglucamine under basic conditions [25] [26]. The acid chloride method requires careful control of reaction conditions to prevent side reactions with the multiple hydroxyl groups present in the glucamine substrate [25] [26]. Recent developments in biocatalytic synthesis have demonstrated the use of carboxylic acid reductase constructs for selective amide bond formation, avoiding competing esterification reactions observed with lipase-catalyzed approaches [37].
Flow synthesis methods have been developed for continuous production of N-acyl-N-methylglucamides, including Mega-8 [36]. These approaches offer advantages in terms of scalability and process efficiency, enabling gram-scale synthesis with reduced solvent consumption and improved reaction control [36]. The flow methods typically employ elevated temperatures and controlled residence times to achieve complete conversion while maintaining product quality [36].